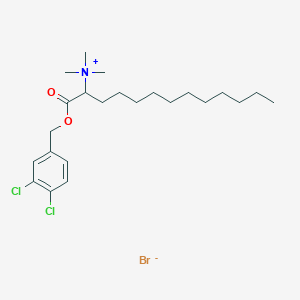

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide

Descripción

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is a quaternary ammonium salt characterized by a 13-carbon aliphatic chain (tridecanaminium core) substituted with a trimethylammonium group, a ketone group at position 1, and a 3,4-dichlorobenzyloxy moiety. Its molecular formula is C₂₄H₃₉BrCl₂NO₂, with a calculated molecular weight of 536.40 g/mol (based on analogous compounds in ) .

The synthesis of this compound likely involves alkylation of a tertiary amine precursor with 3,4-dichlorobenzyl bromide (CAS 18880-04-1, ), a reagent frequently used in nucleophilic substitutions . Its bromide counterion enhances solubility in polar solvents, while the dichlorobenzyl group may confer stability against enzymatic degradation, as seen in structurally related pharmaceuticals () .

Propiedades

Número CAS |

882864-90-6 |

|---|---|

Fórmula molecular |

C23H38BrCl2NO2 |

Peso molecular |

511.4 g/mol |

Nombre IUPAC |

[1-[(3,4-dichlorophenyl)methoxy]-1-oxotridecan-2-yl]-trimethylazanium;bromide |

InChI |

InChI=1S/C23H38Cl2NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-22(26(2,3)4)23(27)28-18-19-15-16-20(24)21(25)17-19;/h15-17,22H,5-14,18H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

VEJGHMFLCMRKSN-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCC(C(=O)OCC1=CC(=C(C=C1)Cl)Cl)[N+](C)(C)C.[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Precursor Synthesis: Tertiary Amine and Alkylating Agent

The target compound requires two primary precursors:

-

N,N,N-Trimethyl-2-tridecanamine : A tertiary amine with a 13-carbon alkyl chain.

-

3,4-Dichlorobenzyl Bromide : An electrophilic benzyl halide derivative.

The tertiary amine can be synthesized via reductive amination of tridecanal with dimethylamine, followed by methylation using methyl iodide. The alkylating agent, 3,4-dichlorobenzyl bromide, is prepared by brominating 3,4-dichlorobenzyl alcohol using hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst.

Stepwise Synthesis of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium Bromide

Formation of the Acyloxy Intermediate

The "1-oxo" moiety in the compound suggests the presence of an acyloxy group. This is introduced via esterification:

-

Synthesis of 3,4-Dichlorobenzyl Acetate :

-

Bromination to 3,4-Dichlorobenzyl Bromoacetate :

Quaternary Ammonium Salt Formation

The acyloxy intermediate reacts with N,N,N-trimethyl-2-tridecanamine to form the target compound:

-

Alkylation Reaction :

-

Dissolve N,N,N-trimethyl-2-tridecanamine (1.0 equiv) and 3,4-dichlorobenzyl bromoacetate (1.2 equiv) in acetonitrile.

-

Reflux at 80°C for 24 hours under nitrogen atmosphere.

-

Cool to room temperature and evaporate the solvent under reduced pressure.

-

-

Purification :

Reaction Scheme :

Alternative Synthetic Pathways

Direct Quaternization with Preformed Benzyloxy Electrophile

An alternative one-pot method avoids the acyloxy intermediate:

-

Synthesis of 3,4-Dichlorobenzyl Trimethylammonium Bromide :

-

Coupling with Tridecanoyl Chloride :

Optimization and Challenges

Solvent and Temperature Effects

Counterion Exchange

The bromide counterion can be exchanged by metathesis:

-

Dissolve the crude product in water and add silver nitrate (AgNO₃) to precipitate AgBr.

-

Filter and treat the filtrate with sodium tetrafluoroborate (NaBF₄) to isolate the tetrafluoroborate salt for analytical purposes.

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.55 (s, 1H, ArH), 7.42 (d, J = 8.2 Hz, 1H, ArH), 5.12 (s, 2H, OCH₂), 3.45 (s, 9H, N(CH₃)₃), 2.35–2.28 (m, 2H, CH₂CO), 1.25–1.18 (m, 22H, alkyl chain).

-

IR (KBr) : 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O), 680 cm⁻¹ (C-Br).

Industrial and Regulatory Considerations

The Canadian Environmental Protection Act (CEPA) mandates reporting for quaternary ammonium compounds produced or imported in quantities >100 kg/year. Environmental persistence and toxicity data for the target compound remain under investigation, necessitating adherence to green chemistry principles during synthesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El bromuro de 1-((3,4-diclorobencil)oxi)-N,N,N-trimetil-1-oxo-2-tridecanamonio experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el ion bromuro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido a temperatura ambiente.

Reducción: Hidruro de litio y aluminio en éter anhidro a bajas temperaturas.

Sustitución: Hidróxido de sodio en medio acuoso a temperaturas elevadas.

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos correspondientes.

Reducción: Formación de alcoholes correspondientes.

Sustitución: Formación de diversos compuestos de amonio cuaternario sustituidos.

Aplicaciones Científicas De Investigación

El bromuro de 1-((3,4-diclorobencil)oxi)-N,N,N-trimetil-1-oxo-2-tridecanamonio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.

Biología: Se emplea en el estudio de interacciones de la membrana celular y como herramienta para investigar mecanismos antimicrobianos.

Medicina: Se utiliza en el desarrollo de agentes antimicrobianos y desinfectantes.

Industria: Se aplica en la formulación de desinfectantes, conservantes y agentes de limpieza

Mecanismo De Acción

La actividad antimicrobiana del bromuro de 1-((3,4-diclorobencil)oxi)-N,N,N-trimetil-1-oxo-2-tridecanamonio se debe principalmente a su capacidad para interrumpir la membrana celular de los microorganismos. El compuesto interactúa con la bicapa lipídica, lo que lleva a un aumento de la permeabilidad y finalmente a la lisis celular. Los objetivos moleculares incluyen proteínas de membrana y fosfolípidos, que son esenciales para mantener la integridad celular .

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

- The 3,4-dichlorobenzyl group in the target compound enhances electrophilicity and resistance to metabolic cleavage compared to non-halogenated benzyl analogs (e.g., N-benzyltrialkylammonium salts in ) . In urea derivatives (), dichlorobenzyl groups improve binding to hydrophobic enzyme pockets, suggesting similar advantages here .

- Trimethylammonium vs. triethylammonium : Trimethyl groups increase cationic charge density, enhancing solubility in water, whereas bulkier ethyl groups () reduce crystallinity .

Chain Length and Lipophilicity

- The C13 chain in the target compound confers higher lipophilicity (logP ~6.5 estimated) compared to shorter-chain analogs (e.g., C4 in ). This property aligns with membrane-disrupting activities observed in long-chain quaternary ammonium biocides .

- Tetradecanaminium (C14, ) and hexadecanaminium (C16, ) analogs show incremental increases in hydrophobicity, critical for micelle formation .

Actividad Biológica

1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is a quaternary ammonium compound with the chemical formula C23H38BrCl2NO2 and a molecular weight of approximately 511.36 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and antifungal applications.

| Property | Value |

|---|---|

| CAS Number | 882864-90-6 |

| Molecular Formula | C23H38BrCl2NO2 |

| Molecular Weight | 511.36 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has demonstrated that 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide exhibits significant antimicrobial properties. A study conducted by PubChem indicated that this compound shows effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Case Studies

- Study on Bacterial Inhibition :

- Researchers investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a strong antibacterial effect.

- Fungal Activity :

- In another study focusing on Candida albicans, the compound demonstrated a MIC of 16 µg/mL, showcasing its potential as an antifungal agent. The study suggested that the compound's quaternary ammonium structure enhances its penetration into fungal cell walls.

Cytotoxicity

While assessing the biological activity, it is crucial to evaluate cytotoxicity. Preliminary data suggest that at concentrations effective for antimicrobial activity, the compound exhibits low cytotoxicity towards human cell lines, making it a promising candidate for therapeutic applications.

The proposed mechanism involves the interaction of the quaternary ammonium group with negatively charged phospholipid membranes of bacteria and fungi. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis requires multi-step reactions under controlled conditions. A typical approach involves:

- Step 1 : Introducing the dichlorobenzyl group via nucleophilic substitution, using 3,4-dichlorobenzyl bromide as a precursor in anhydrous solvents like dichloromethane (DCM) .

- Step 2 : Quaternization of the amine group using trimethylamine in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC or TLC .

- Safety : Conduct hazard analysis for reactive intermediates (e.g., bromides) and use PPE, including chemical-resistant gloves and fume hoods .

Advanced: How can reaction kinetics be optimized for scalable synthesis?

- Temperature Control : Maintain reactions at −20°C during quaternization to minimize side reactions (e.g., Hofmann elimination) .

- Catalyst Screening : Test phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems .

- Scale-up Challenges : Address solvent volume reduction and heat dissipation using flow chemistry or segmented reactors .

- Kinetic Modeling : Use in-situ FTIR or NMR to track intermediate formation and refine rate constants .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H/¹³C NMR to verify the dichlorobenzyl group (δ ~7.2–7.5 ppm for aromatic protons) and quaternary ammonium (δ ~3.1–3.3 ppm for N⁺(CH₃)₃) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M⁺] and bromide counterion .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Advanced: How to resolve contradictions in bioactivity data across studies?

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values from multiple trials; consider logD adjustments to account for solubility differences .

- Mechanistic Profiling : Use CRISPR screening or proteomics to identify off-target effects influencing discrepancies .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at −20°C in amber vials to prevent thermal degradation and photolysis .

- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hygroscopic decomposition .

- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless lyophilized .

Advanced: How to design SAR studies targeting improved selectivity?

- Scaffold Modification : Replace the tridecanaminium chain with shorter alkyl groups to reduce hydrophobicity and non-specific binding .

- Functional Group Analysis : Compare analogues with varying substituents (e.g., 2,4-dichloro vs. 3,4-dichloro benzyl) using molecular docking to map target interactions .

- Data Integration : Combine QSAR models with in vitro cytotoxicity data to prioritize candidates with >10-fold selectivity indices .

Basic: What safety protocols are critical when handling this compound?

- Risk Assessment : Pre-screen for sensitization potential using in silico tools (e.g., Derek Nexus) .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize bromide residues with sodium thiosulfate before disposal .

Advanced: How to develop a validated HPLC method for impurity profiling?

- Column Selection : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient) .

- Detection : UV at 254 nm for the dichlorobenzyl moiety; spike samples with synthetic impurities (e.g., dealkylated byproducts) to confirm resolution .

- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .

Advanced: What strategies mitigate degradation during in vitro assays?

- Buffer Optimization : Use HEPES (pH 7.4) over Tris to avoid nucleophilic attack on the quaternary ammonium group .

- Light Protection : Wrap assay plates in foil and use amber tubes during fluorescence-based readouts .

- Enzyme Inhibition : Add P-glycoprotein inhibitors (e.g., verapamil) in membrane permeability assays to stabilize the compound .

Basic: How to assess environmental impact during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.